molecular formula C9H6BrNO2 B030822 4-Bromo-5-methylisatin CAS No. 147149-84-6

4-Bromo-5-methylisatin

Cat. No. B030822
M. Wt: 240.05 g/mol
InChI Key: DKAVQCARZCYRIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Bromo-5-methylisatin involves multi-step chemical reactions. A notable example includes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, where 2-amino-5-methylbenzoic acid is prepared through a series of reactions including treating p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by oxidation and bromination steps to yield the final product (Cao Sheng-li, 2004).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of isatin derivatives, including those similar to 4-Bromo-5-methylisatin, have been studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the effects of substituents on the molecule's properties and help in understanding the molecular geometry, stability, and electronic parameters of these compounds (T. Polat et al., 2015).

Chemical Reactions and Properties

4-Bromo-5-methylisatin and its derivatives undergo various chemical reactions, forming a range of biologically active compounds. The Schiff and Mannich bases derived from isatin derivatives exhibit significant antibacterial, antifungal, and anti-HIV activities. These activities are attributed to the structural features and the presence of bromo and methyl groups in the isatin backbone (S. Pandeya et al., 1999).

Physical Properties Analysis

The physical properties of isatin derivatives, including solubility, melting points, and crystalline structure, are influenced by substituents such as bromo and methyl groups. The crystalline structure of these compounds, determined through X-ray crystallography, reveals detailed information about the molecular arrangement and hydrogen bonding interactions, essential for understanding their chemical behavior and reactivity (Wen-Hui Li, 2009).

Safety And Hazards

4-Bromo-5-methylisatin is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAVQCARZCYRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346325
Record name 4-Bromo-5-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylisatin

CAS RN

147149-84-6
Record name 4-Bromo-5-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methylisatin
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